

# Structure-Activity Relationship of Robenidine Hydrochloride Analogues: A Technical Guide

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Compound of Interest		
Compound Name:	Robenidine hydrochloride	
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This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of **robenidine hydrochloride** analogues. Robenidine, a guanidine derivative, has a long history of use as a veterinary anticoccidial agent.[1][2][3] Recent research has unveiled its potential as a scaffold for developing novel therapeutic agents against a range of pathogens, including multidrug-resistant bacteria and parasites.[4][5][6] This document summarizes the key findings from various studies, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and SAR trends to facilitate further research and development in this area.

## **Antibacterial Activity Gram-Positive Bacteria**

Robenidine and its analogues have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4]

Structure-Activity Relationship Summary:

Initial studies on a series of robenidine analogues have revealed key structural features that govern their activity against Gram-positive pathogens. The presence and position of substituents on the phenyl rings play a crucial role in determining the minimum inhibitory concentration (MIC).



- Halogen Substitution: A halogen scan indicated a preference for a chlorine atom at the 4-position of the phenyl ring.[4] The parent compound, robenidine, with two 4-chlorophenyl moieties, exhibited MIC values of 8.1 μM against MRSA and 4.7 μM against VRE.[4] Moving the chlorine to the 3-position resulted in a slight decrease in activity against VRE, while a 2-chloro substitution led to a complete loss of activity.[4] Other halogen substituents were generally not well-tolerated, although some modest activity was observed with fluorine at the 3- or 4-position and bromine at the 3-position.[4]
- Electron-Withdrawing Groups: Among other electron-withdrawing groups tested (cyano, nitro, and trifluoromethyl), only the 4-trifluoromethyl analogue showed moderate activity.[4]
- Alkyl Groups: Small alkyl groups at the 3- or 4-position were tolerated, with 4-methyl and 4isopropyl substitutions retaining activity comparable to robenidine.[4]

Table 1: In Vitro Activity of Robenidine Analogues against Gram-Positive Bacteria[4]

Compound	R Group	MIC (μM) vs. MRSA	MIC (μM) vs. VRE
Robenidine (1)	4-Cl	8.1	4.7
2	Н	> 400	> 400
3	3-Cl	10.1	8.1
4	2-Cl	> 400	> 400
6	3-Br	74.2	8.0
8	4-F	71.0	28.4
9	3-F	47.4	23.7
11	4-CF₃	36.5	11.4
21	4-CH₃	13.0	9.8
22	3-СН₃	42.6	21.3
26	4-CH(CH <sub>3</sub> ) <sub>2</sub>	11.8	8.9
27	4-C(CH₃)₃	40.5	23.8



Data extracted from ACS Med. Chem. Lett. 2017, 8, 10, 1029-1034.

## **Gram-Negative Bacteria**

The activity of robenidine and its earlier analogues against Gram-negative bacteria is limited, primarily due to the outer membrane acting as a permeability barrier.[1][6] However, newer monomeric analogues, NCL259 and NCL265, have shown improved activity.[1][7][8][9]

Structure-Activity Relationship Summary:

- Monomeric vs. Dimeric Structures: Monomeric analogues like NCL259 and NCL265, which
  have a single benzene ring, exhibit better activity against Gram-negative pathogens
  compared to the larger dimeric structure of robenidine.[1] It is hypothesized that their smaller
  size allows them to penetrate the outer membrane through porins.[1]
- Synergy with Permeabilizers: The activity of robenidine and its analogues against Gramnegative bacteria can be significantly enhanced by co-administration with outer membrane permeabilizers such as polymyxin B (PMB), polymyxin B nonapeptide (PMBN), or ethylenediaminetetraacetic acid (EDTA).[1][10] For instance, in the presence of sub-inhibitory concentrations of PMB, the MIC of NCL259 and NCL265 was reduced by 8- to 256-fold and 4- to 256-fold, respectively.[1][7][8][9]
- Efflux Pump Inhibition: Resistance to some robenidine analogues in certain Gram-negative species, like Klebsiella spp., has been linked to efflux pumps.[1][7][8][9] The addition of an efflux pump inhibitor, such as phenylalanine-arginine-beta-naphthylamide (PAβN), can completely reverse this resistance.[1][7][8][9] Studies using an AcrB deletion mutant of E. coli confirmed the role of the AcrAB-TolC efflux pump in resistance to NCL259 and NCL265.[1][7] [8][9]

Table 2: In Vitro Activity of Monomeric Robenidine Analogues against Gram-Negative Bacteria[1][7]



Compound	Organism	MIC Range (μg/mL)
NCL259	A. baumannii, P. aeruginosa, E. coli, Enterobacter spp.	8–64
NCL265	A. baumannii, P. aeruginosa, E. coli, Enterobacter spp.	2–16

Data extracted from Antibiotics 2022, 11(10), 1301.

# Antiprotozoal Activity Antimalarial Activity

A library of 38 robenidine analogues was synthesized and evaluated for their in vitro activity against Plasmodium falciparum.[5][11]

Structure-Activity Relationship Summary:

The initial screening of robenidine against a drug-sensitive strain of P. falciparum yielded an IC<sub>50</sub> of 324 nM, providing a strong starting point for SAR studies.[5][11] Iterative optimization of the aminoguanidine scaffold led to the discovery of analogues with potent antimalarial activity, even against multidrug-resistant strains.[5][11][12][13] One lead compound demonstrated an in vivo ED<sub>50</sub> value of 0.25 mg/kg/day in a murine malaria model.[5][13]

### **Antigiardial Activity**

Forty-four robenidine analogues were screened for their activity against Giardia duodenalis.[14]

Structure-Activity Relationship Summary:

Of the analogues tested, 21 displayed an IC $_{50}$  of less than 5  $\mu$ M, with seven showing an IC $_{50}$  below 1.0  $\mu$ M.[14] The most potent compounds, with an IC $_{50}$  of 0.2  $\mu$ M, were 2,2'-bis{[4-(trifluoromethoxy)phenyl]methylene}carbonimidic dihydrazide hydrochloride, 2,2'-bis{[4-(trifluoromethylsulfanyl)phenyl]methylene}carbonimidic dihydrazide hydrochloride, and 2,2'-bis[(2-bromo-4,5-dimethoxyphenyl)methylene]carbonimidic dihydrazide hydrochloride.[14] Importantly, SAR studies allowed for the separation of the desired antigiardial activity from off-target antibacterial effects and cytotoxicity.[14]



## **Mechanism of Action**

The precise molecular target of robenidine and its analogues is yet to be fully elucidated. However, studies suggest that their primary mechanism of action involves the dissipation of the bacterial cell membrane potential.[1] For protozoan parasites, it has been suggested that robenidine may bind to the Qi site of the cytochrome bc1 complex, inhibiting cytochrome c reduction.[15]

## Experimental Protocols Synthesis of Robenidine Analogues

A general and efficient one-step synthesis method is employed for generating libraries of robenidine analogues.[5][11]

#### Protocol:

- Commercially available substituted benzaldehydes or acetophenones (2 equivalents) are refluxed in ethanol with 1,3-diaminoguanidine hydrochloride (1 equivalent).
- The resulting symmetrical aryl aminoguanidine product (as the HCl salt) precipitates from the solution.
- The product is crashed out of solution using diethyl ether.
- The solid is collected by filtration and washed with diethyl ether.
- Purification is achieved by recrystallization from ethanol.

### **Antimicrobial Susceptibility Testing**

The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][10]

#### Protocol:

 Two-fold serial dilutions of the test compounds are prepared in 100% DMSO due to their low aqueous solubility.[1]



- The dilutions are then added to round-bottom 96-well microtiter trays containing Luria-Bertani (LB) broth. Cation-adjusted Mueller-Hinton broth is avoided as robenidine can chelate calcium ions, leading to a loss of activity.[1][10]
- A standardized inoculum of the bacterial strain to be tested is added to each well.
- The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- The MIC is determined as the lowest concentration of the compound that completely inhibits
  visible growth of the bacteria. This can be assessed visually or by measuring the absorbance
  at 600 nm using a plate reader.[1]

### **In Vitro Antimalarial Assay**

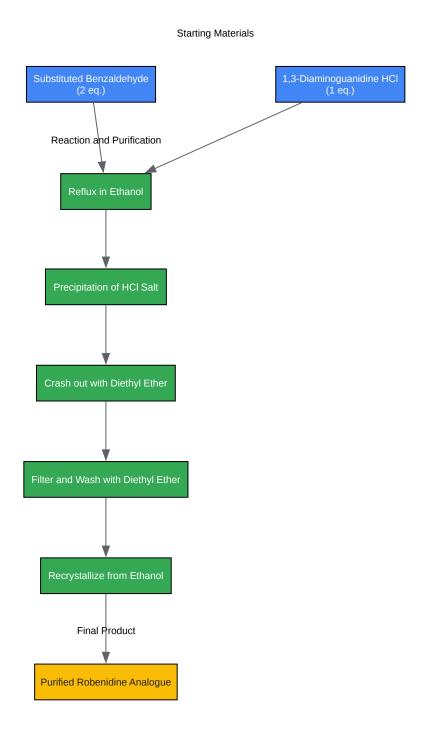
The in vitro activity of robenidine analogues against P. falciparum is assessed by measuring the inhibition of parasite growth.[5][11]

#### Protocol:

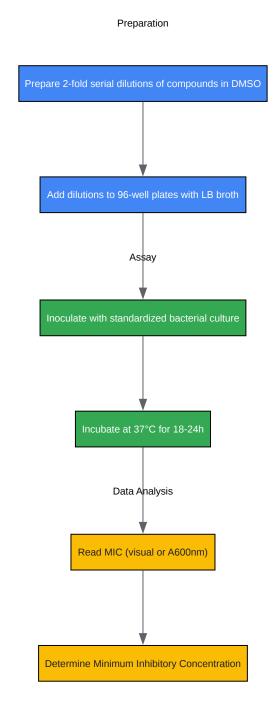
- Asynchronous cultures of P. falciparum are maintained in human erythrocytes.
- The parasite cultures are incubated with a range of concentrations of the test compounds for 72 hours.
- Parasite growth is quantified using a SYBR green staining assay, which measures the amount of parasitic DNA.
- The fluorescence intensity is measured relative to untreated controls.
- The IC<sub>50</sub> value, the concentration at which 50% of parasite growth is inhibited, is calculated from the dose-response curves.

## **Visualizations**

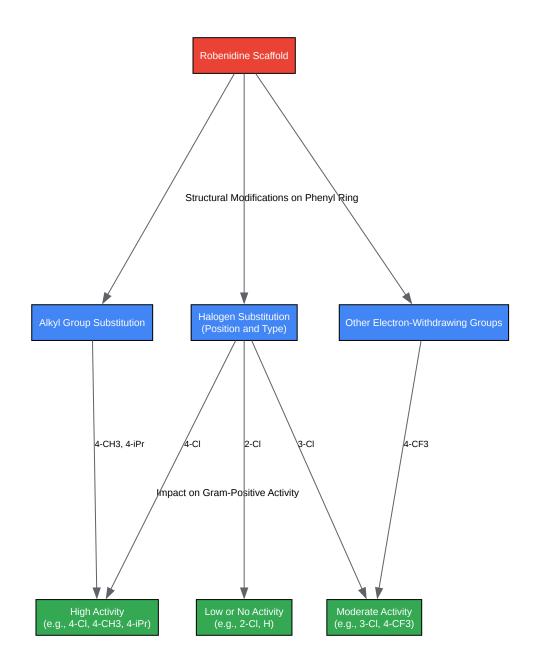












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